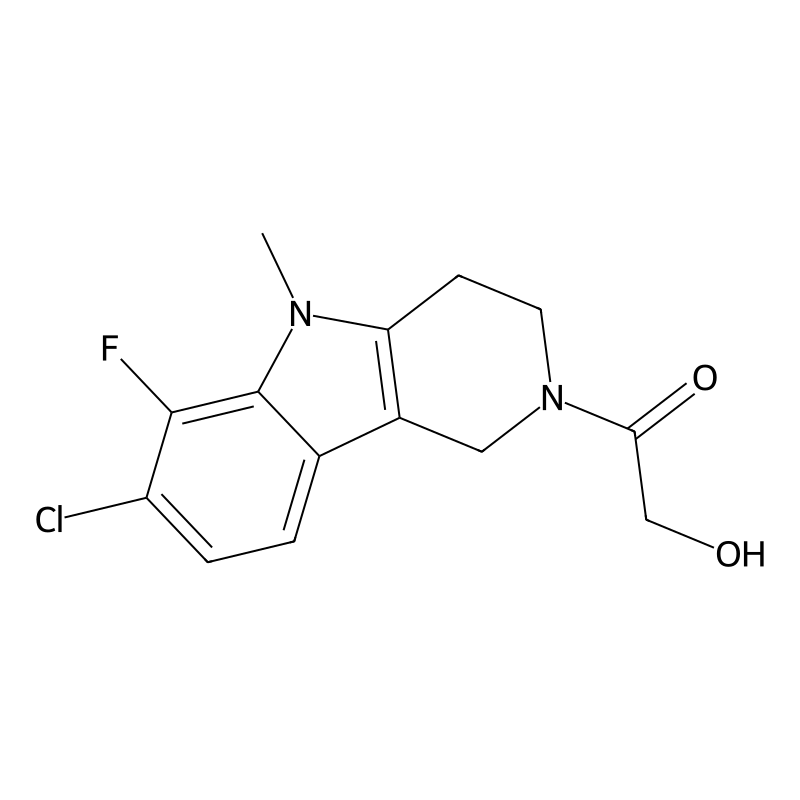

1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Inhibition of cGAS

A patent application describes a class of compounds including a core structure similar to 1-(7-chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone as inhibitors of cyclic GMP-AMP synthase (cGAS) [WO2019153002A1]. cGAS is an enzyme implicated in the production of inflammatory molecules. Inhibiting cGAS could be a potential therapeutic strategy for autoimmune diseases.

Structure-Activity Relationship Studies

The presence of the pyridoindole core structure suggests this molecule could be a candidate for research into its activity on various biological targets. Pyridoindole compounds have been explored for their potential antitumor and anticonvulsant properties [, ]. Studying how substitutions on the core structure, like the chloro, fluoro, and methyl groups in 1-(7-chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone, affect its biological activity could be a valuable area of research.

1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone is a complex organic compound with significant structural features that contribute to its biological activity. The compound comprises a pyridoindole framework, which is characterized by a fused indole and pyridine system, along with a hydroxyethanone side chain. This unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

The reactivity of 1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone can be attributed to its functional groups. The hydroxyethanone moiety can undergo typical carbonyl reactions, including nucleophilic addition and condensation reactions. Additionally, the presence of chlorine and fluorine substituents can influence electrophilic aromatic substitution reactions, enhancing the compound's potential as a pharmaceutical agent.

This compound has been identified as an inhibitor of human cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the immune response by synthesizing cyclic GMP-AMP in response to cytosolic DNA. Inhibition of cGAS has therapeutic implications for treating autoimmune diseases, as excessive activation of this pathway can lead to inflammatory conditions. Studies indicate that compounds with similar structures exhibit anti-inflammatory properties and may modulate immune responses effectively .

The synthesis of 1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone typically involves multi-step organic reactions. Key steps may include:

- Formation of the Pyridoindole Core: This may involve cyclization reactions starting from simpler indole or pyridine derivatives.

- Introduction of Substituents: Chlorine and fluorine atoms can be introduced through halogenation reactions.

- Hydroxyethanone Formation: The final step usually involves the reaction of an appropriate hydroxyacetone derivative with the pyridoindole core.

These synthetic pathways are crucial for obtaining the compound in sufficient purity and yield for biological testing.

1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone has potential applications in:

- Pharmaceutical Development: As an anti-inflammatory agent targeting cGAS pathways.

- Research: Understanding immune responses and developing therapies for autoimmune diseases.

Its unique structure also positions it as a candidate for further modifications aimed at enhancing efficacy or reducing side effects.

Interaction studies have shown that 1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl)-2-hydroxyethanone interacts with various biological targets beyond cGAS. These studies often employ techniques such as:

- Molecular Docking: To predict binding affinities and interaction modes with target proteins.

- In Vitro Assays: To evaluate the biological effects on cell lines relevant to autoimmune responses.

These studies are critical for elucidating the mechanism of action and optimizing the compound's therapeutic profile.

Several compounds share structural features or biological activities with 1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-y)-2-hydroxyethanone. Notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Chloroquinoline | Chlorine-substituted quinoline | Antimicrobial |

| 6-Fluoropurine | Fluorinated purine derivative | Antiviral |

| 5-Methylindole | Methylated indole derivative | Anti-inflammatory |

Uniqueness

What sets 1-(7-Chloro-6-fluoro-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-y)-2-hydroxyethanone apart is its dual functionality as both an inhibitor of cGAS and its specific structural framework that combines elements from both indole and pyridine systems. This unique combination enhances its potential therapeutic applications compared to other similar compounds.